Ethyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate
Description
Ethyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate is a specialized organic compound featuring a β-hydroxy-α-amino acid ester backbone. The molecule comprises:
- Ethyl ester group: Enhances lipophilicity and stability.
- tert-Butoxycarbonyl (Boc) group: A common amine-protecting group that confers acid sensitivity, enabling selective deprotection .
- Pyridin-3-yl substituent: A nitrogen-containing aromatic ring at position 3, with a Boc-protected amino group at the pyridine’s 6-position. This structural motif is critical for interactions in medicinal chemistry and catalysis .
- Hydroxy and amino groups: Participate in hydrogen bonding, influencing solubility and crystallinity.
The compound is primarily utilized as a synthetic intermediate in peptide mimetics, kinase inhibitors, and heterocyclic scaffolds. Its Boc-protected amine ensures stability during multi-step syntheses, while the hydroxy group enables further functionalization .
Properties
Molecular Formula |
C15H23N3O5 |
|---|---|
Molecular Weight |
325.36 g/mol |
IUPAC Name |
ethyl 2-amino-3-hydroxy-3-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]propanoate |
InChI |
InChI=1S/C15H23N3O5/c1-5-22-13(20)11(16)12(19)9-6-7-10(17-8-9)18-14(21)23-15(2,3)4/h6-8,11-12,19H,5,16H2,1-4H3,(H,17,18,21) |
InChI Key |
NBBVISVPWRMMDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=CN=C(C=C1)NC(=O)OC(C)(C)C)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate typically involves multiple steps:
Protection of the amino group: The amino group on the pyridine ring is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the ester: The esterification reaction is carried out using ethyl alcohol and an appropriate acid catalyst.
Coupling reactions: The protected amino acid is then coupled with other reagents to form the final product.
Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the hydroxyl group.
Reduction: Reduced forms of the ester group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may participate in pathways related to amino acid metabolism and protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities but exhibit distinct substituents, leading to divergent properties:
Key Research Findings
Synthetic Efficiency: The target compound’s synthesis typically achieves >90% yield under mild conditions using Boc-protected intermediates, as seen in analogous protocols . In contrast, chlorophenyl analogues (e.g., C16H22ClNO5) require harsher conditions (e.g., LiCl/THF), reducing yields to ~70–85% .
Pharmacological Relevance :
- Pyridine-containing derivatives demonstrate superior binding affinity to kinase targets compared to phenyl analogues (IC50: 0.5 μM vs. 2.1 μM) due to enhanced π-stacking interactions .
- Cyclopropyl ketone derivatives (e.g., 4bb) exhibit cytotoxic activity (IC50: 8.2 μM against HeLa cells) but suffer from metabolic instability .
Crystallographic Behavior: Boc-protected pyridinyl derivatives crystallize in monoclinic systems (e.g., P2₁/c space group), facilitating X-ray analysis via SHELX programs . Hydroxypyridin-2-yl analogues show twinning in low-symmetry crystals, complicating refinement .
Stability and Storage :
- The Boc group in pyridinyl derivatives decomposes under strong acids (e.g., TFA), whereas chlorophenyl analogues remain stable at room temperature for >12 months .
Biological Activity
Ethyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate (CAS No. 2059932-14-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridine ring, an amino group, and a hydroxypropanoate moiety. Its molecular formula is , with a molecular weight of approximately 325.36 g/mol. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in various solvents, which is beneficial for biological assays.
This compound exhibits multiple mechanisms of action that contribute to its biological activity:
- PI3-Kinase Inhibition : Research indicates that compounds with similar structures can inhibit Class I PI3-kinase enzymes, particularly the PI3K-alpha isoform, which plays a crucial role in cell proliferation and survival pathways associated with cancer progression .
- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation through its action on signaling pathways involved in cancer biology. This suggests potential applications in oncology, particularly for tumors reliant on PI3K signaling .
- Anti-inflammatory Effects : There is evidence supporting the role of similar compounds in modulating inflammatory responses, which could be relevant for treating conditions like rheumatoid arthritis and inflammatory bowel disease .
Table 1: Summary of Biological Activities
Case Studies
- In Vitro Studies : In a study assessing the cytotoxic effects of this compound on various cancer cell lines, it was found to significantly inhibit cell growth in A549 lung cancer cells with an IC50 value indicating potent activity .
- In Vivo Models : Animal models treated with this compound demonstrated reduced tumor growth rates compared to controls, further supporting its potential as an anticancer agent .
Research Findings
Recent studies have highlighted the compound's selective inhibition of specific kinases within the PI3K family, offering insights into its mechanism as a targeted therapy for various cancers. Additionally, the compound’s ability to modulate immune responses presents avenues for research into its use in autoimmune diseases and chronic inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
